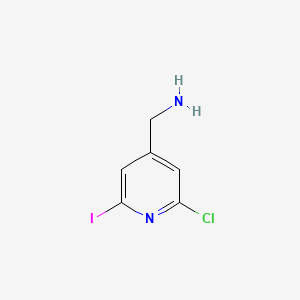
(2-Chloro-6-iodopyridin-4-YL)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-iodopyridin-4-YL)methylamine is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodopyridin-4-YL)methylamine typically involves the halogenation of pyridine derivativesThis can be achieved using iodotrimethylsilane as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
(2-Chloro-6-iodopyridin-4-YL)methylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while oxidation with potassium permanganate can yield pyridine N-oxides.
科学的研究の応用
(2-Chloro-6-iodopyridin-4-YL)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2-Chloro-6-iodopyridin-4-YL)methylamine exerts its effects involves interactions with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methylamine group can engage in hydrogen bonding and nucleophilic interactions, further modulating its activity.
類似化合物との比較
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure but with an amine group instead of a methylamine group.
3-Pyridinamine, 6-chloro-4-iodo-N-methyl-: Another closely related compound with slight variations in the position of substituents.
Uniqueness
(2-Chloro-6-iodopyridin-4-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in research and industry.
特性
分子式 |
C6H6ClIN2 |
|---|---|
分子量 |
268.48 g/mol |
IUPAC名 |
(2-chloro-6-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClIN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
InChIキー |
PICMOGRNLRJSEV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1Cl)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


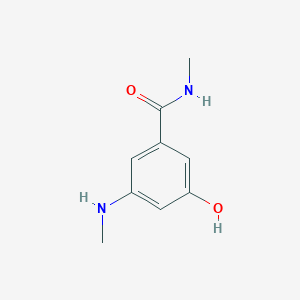
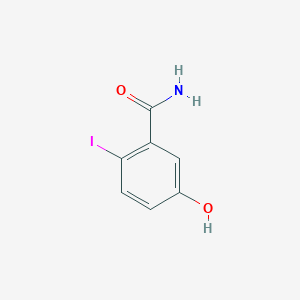
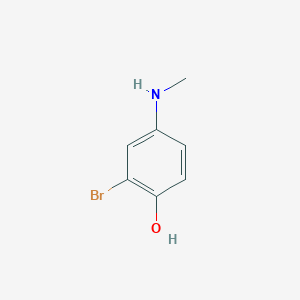

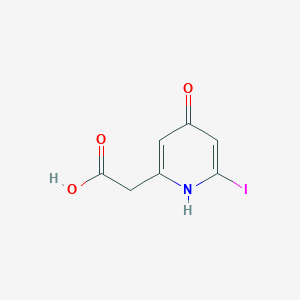
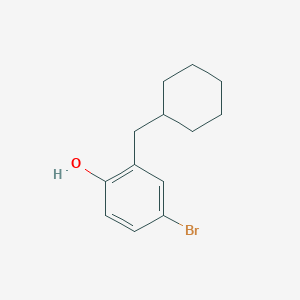
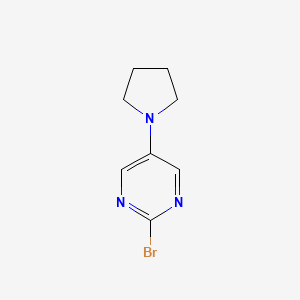
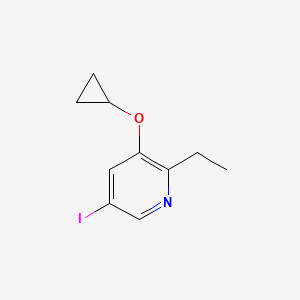



![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)

![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
